molecular formula C7H9ClN2O B6591330 2-Chloro-6-propoxypyrazine CAS No. 136309-03-0

2-Chloro-6-propoxypyrazine

Cat. No.: B6591330
CAS No.: 136309-03-0
M. Wt: 172.61 g/mol
InChI Key: GPFDDJNSLNQBOA-UHFFFAOYSA-N
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Description

2-Chloro-6-propoxypyrazine is an organic compound with the molecular formula C7H9ClN2O. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the second position and a propoxy group at the sixth position of the pyrazine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-propoxypyrazine typically involves the reaction of 2-chloropyrazine with propyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the propoxy group. The general reaction scheme is as follows:

2-Chloropyrazine+Propyl AlcoholBase, RefluxThis compound\text{2-Chloropyrazine} + \text{Propyl Alcohol} \xrightarrow{\text{Base, Reflux}} \text{this compound} 2-Chloropyrazine+Propyl AlcoholBase, Reflux​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include distillation and recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-propoxypyrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, and sodium alkoxide are commonly used under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyrazine derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrazine derivatives.

Scientific Research Applications

2-Chloro-6-propoxypyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-propoxypyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and propoxy group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Chloro-6-methoxypyrazine: Similar structure but with a methoxy group instead of a propoxy group.

    2-Chloro-6-ethoxypyrazine: Similar structure but with an ethoxy group instead of a propoxy group.

    2-Chloro-6-butoxypyrazine: Similar structure but with a butoxy group instead of a propoxy group.

Comparison: 2-Chloro-6-propoxypyrazine is unique due to its specific propoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-6-propoxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-2-3-11-7-5-9-4-6(8)10-7/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFDDJNSLNQBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN=CC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879107
Record name 2-CHLORO-6-PROPOXY-PYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136309-03-0
Record name 2-CHLORO-6-PROPOXY-PYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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